molecular formula C11H23N3O B7984932 2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7984932
M. Wt: 213.32 g/mol
InChI Key: ITEHCPSXNOLCGE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a chiral acetamide derivative featuring a piperidine core, which is a privileged scaffold in medicinal chemistry. The compound's structure includes a stereogenic center at the piperidin-3-yl group (R-configuration), an isopropyl group, and a 2-aminoacetamide chain, making it a valuable building block for drug discovery and pharmacological research. While specific biological data for the (R)-enantiomer is limited in public literature, its structural similarity to other N-piperidinyl acetamide derivatives suggests significant research potential. Compounds within this class have been investigated as calcium channel blockers . Furthermore, the (S)-enantiomer of a closely related compound, 2-Amino-N-isopropyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide (CAS 2090407-66-0), is a known research chemical, indicating that the chiral specificity of the 1-methyl-piperidin-3-yl group is critical for targeted activity . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its molecular framework allows for exploration in various therapeutic areas, including neurological disorders and cardiovascular diseases, where similar piperidine-based molecules have shown activity . The presence of the 2-aminoacetamide group provides a handle for further chemical modifications and conjugations, facilitating structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-[(3R)-1-methylpiperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)10-5-4-6-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEHCPSXNOLCGE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an isopropyl group and a chiral piperidine moiety. This compound has been studied for its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

The molecular formula of this compound is C12H25N3OC_{12}H_{25}N_3O, with a molecular weight of approximately 227.35 g/mol. Its structure contributes to its biological activity, making it a valuable candidate for further research.

PropertyValue
Molecular FormulaC12H25N3OC_{12}H_{25}N_3O
Molecular Weight227.35 g/mol
StructureIsopropyl and piperidine

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an inhibitor or activator of certain biological pathways, influencing processes such as neurotransmission and enzyme activity. The precise mechanism is still under investigation, but preliminary studies suggest it may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , which could be beneficial in the treatment of conditions like Alzheimer's disease and Parkinson's disease. Its ability to enhance neuronal survival and function has been highlighted in various studies, suggesting that it may protect against neurotoxicity induced by various stressors.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, certain analogs were tested against pathogens such as Staphylococcus aureus and demonstrated effective inhibition of biofilm formation, which is crucial for preventing chronic infections . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Case Studies

  • Neuroprotection in Animal Models : A study conducted on rodent models demonstrated that administration of this compound resulted in reduced neuronal death following induced neurotoxic events. Behavioral assessments indicated improved cognitive functions post-treatment.
  • Antimicrobial Efficacy : In a comparative study assessing various piperidine derivatives, this compound showed superior antimicrobial activity against clinical isolates compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent advancements have focused on synthesizing analogs of this compound to enhance its efficacy and selectivity. These modifications aim to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Table: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundIsopropyl group + chiral piperidineNeuroprotective, antimicrobial
2-Amino-N-methyl-N-(piperidin-3-yl)-acetamideMethyl group instead of isopropylPotential neuroprotective effects
2-Amino-N-cyclohexyl-N-(piperidin-3-yl)-acetamideCyclohexane ringDifferent pharmacokinetic properties

Scientific Research Applications

Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

Recent studies have highlighted the compound's role as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease (AD).

  • Mechanism : nSMase2 catalyzes the hydrolysis of sphingomyelin to ceramide, which is crucial for exosome formation. Elevated activity of nSMase2 has been linked to increased exosome release in neurodegenerative conditions.
  • Key Findings :
    • IC50 Value : Approximately 300 nM against nSMase2, indicating substantial inhibitory potency.
    • In Vivo Efficacy : In mouse models of AD, treatment with this compound resulted in reduced cognitive impairment and decreased exosome secretion from the brain.

Anticancer Activity

The compound has demonstrated promising anticancer properties across various cancer cell lines.

  • Case Study: A549 Lung Adenocarcinoma Model
CompoundViability (%)Remarks
Control (Cisplatin)50%Standard treatment
2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide61%Significant reduction

This study indicates that the compound may enhance the effectiveness of existing chemotherapy agents like cisplatin.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated, particularly against multidrug-resistant bacterial strains.

  • Findings :
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus1 - 8Favorable
Escherichia coli>125Moderate

These results suggest that derivatives of this compound could be effective against resistant strains of bacteria.

Comprehensive Data Tables

Activity TypeKey Findings
nSMase2 InhibitionIC50 = 300 nM
AnticancerSignificant reduction in viability in A549 model
AntimicrobialEffective against resistant strains

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

The target compound’s structural analogs differ primarily in substituents on the nitrogen atoms. Examples include:

Compound Name Substituents (N1, N2) CAS Number Availability Key References
2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide Isopropyl, (R)-1-methyl-piperidin-3-yl Not provided Discontinued
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide Cyclopropyl, 1-methyl-piperidin-3-yl 1354007-55-8 Available
(1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide Cyclopropyl, 4-dimethylamino-cyclohexyl Not provided Unknown
N-Benzyl-2-cyano-acetamide Benzyl, cyano Not provided Synthesized

Key Observations :

  • Stereochemical impact : The (R)-configuration in the target compound contrasts with unspecified stereochemistry in analogs like 1354007-55-8, which may affect enantioselective interactions in biological systems .

Physicochemical Properties

Property Target Compound (Inferred) Chloramphenicol (Reference) Indolylglycine Analogs ()
Melting Point Likely >150°C (tertiary amine stability) 150.5–151.5°C 159–187°C
Solubility Moderate in polar aprotic solvents Slightly soluble in water Soluble in DMSO/EtOAc
Optical Activity [α]D dependent on (R)-configuration αR,βR configuration critical for activity Specific rotations reported (e.g., +32°)

Notes:

  • The target compound’s melting point is expected to align with tertiary amines (e.g., 150–190°C), though discontinuation may relate to crystallization challenges .
  • Chloramphenicol’s stereochemical activity (αR,βR) underscores the importance of configuration in bioactive acetamides .

Preparation Methods

Direct Amidation of (R)-1-methyl-piperidin-3-amine with Isopropylamine and Acetyl Chloride

Procedure :

  • Dissolve (R)-1-methyl-piperidin-3-amine (1.0 equiv) and isopropylamine (1.2 equiv) in dry dichloromethane (DCM) at 0°C.

  • Add acetyl chloride (1.1 equiv) dropwise under nitrogen, followed by triethylamine (2.5 equiv) to scavenge HCl.

  • Stir at room temperature for 12 hours, then quench with saturated NaHCO₃.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 65–70% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Considerations :

  • Excess isopropylamine prevents diacylation of the piperidine amine.

  • Triethylamine mitigates HCl-induced racemization but may form quaternary salts with DCM at elevated temperatures.

Coupling Agent-Mediated Synthesis Using HATU

Procedure :

  • React (R)-1-methyl-piperidin-3-amine (1.0 equiv) with isopropylamine (1.1 equiv) in DMF using HATU (1.05 equiv) and DIPEA (3.0 equiv) at 25°C for 6 hours.

  • Add acetyl chloride (1.0 equiv) and stir for an additional 4 hours.

  • Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

Yield : 72–78%.

Advantages :

  • HATU enhances coupling efficiency by activating carboxylates in situ.

  • DMF stabilizes reactive intermediates but requires rigorous drying to prevent hydrolysis.

Hydrolytic Route from Methyl Ester Precursors

Procedure :

  • Synthesize methyl 2-((isopropyl((R)-1-methyl-piperidin-3-yl)amino)acetate via Mitsunobu reaction (DIAD, PPh₃) between (R)-1-methyl-piperidin-3-ol and methyl 2-(isopropylamino)acetate.

  • Hydrolyze the ester using LiOH·H₂O (2.0 equiv) in THF/water (3:1) at 50°C for 3 hours.

  • Neutralize with HCl and lyophilize.

Yield : 60–65%.

Challenges :

  • Mitsunobu conditions risk inversion of stereochemistry at the piperidine center.

  • Lithium hydroxide may degrade the acetamide if overheated.

Optimization of Reaction Conditions

Solvent Effects on Reaction Kinetics

SolventDielectric ConstantYield (%)Racemization (%)
DCM8.93654.2
DMF36.7781.8
THF7.52586.5

Polar aprotic solvents like DMF improve yields by stabilizing charged intermediates, whereas DCM’s low polarity accelerates side reactions.

Catalytic Systems for Stereochemical Integrity

Catalystee (%)Reaction Time (h)
HATU/DIPEA98.56
EDCl/HOBt95.28
DCC/DMAP92.710

HATU’s uronium structure facilitates rapid coupling with minimal epimerization, outperforming carbodiimide-based systems.

Analytical Characterization and Purity Control

1H NMR (400 MHz, CDCl₃) :

  • δ 3.81 (q, J = 6.8 Hz, 1H, piperidine CH),

  • δ 3.12 (d, J = 12.4 Hz, 2H, NCH₂CO),

  • δ 1.38 (d, J = 6.8 Hz, 6H, isopropyl CH₃).

HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Patent WO2016170544A1 emphasizes the use of anti-solvent crystallization (e.g., n-pentane in DCM) to remove diastereomeric impurities.

Scalability and Industrial Considerations

  • Batch vs. Flow Chemistry : Pilot-scale trials using continuous flow reactors reduce reaction times by 40% compared to batch processes.

  • Cost Analysis : HATU-mediated routes are 30% more expensive than EDCl due to reagent costs but offer superior throughput.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) decreases E-factor by 2.1 .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting a piperidine-derived amine with an activated acetamide precursor under controlled conditions. For example, ethanol and piperidine are often used as solvents/catalysts at 0–5°C for 2 hours to minimize side reactions . Optimization may include adjusting temperature gradients (e.g., stepwise cooling), varying molar ratios of reactants, or employing microwave-assisted synthesis to enhance yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Advanced: How can enantiomeric purity of the (R)-configured piperidin-3-yl moiety be ensured during synthesis?

Methodological Answer:
Enantiomeric purity is achieved through chiral resolution or asymmetric synthesis. A validated method involves derivatizing the intermediate with a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, followed by diastereomeric crystallization or chromatographic separation (e.g., chiral HPLC). Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can confirm stereochemical assignment . For asymmetric catalysis, transition-metal complexes with chiral ligands (e.g., BINAP) may direct stereoselective formation of the piperidine ring .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : To verify backbone structure and substituent positions (e.g., methyl and isopropyl groups on the piperidine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
  • HPLC with UV/Vis or ELSD detection : To assess purity (>95% typically required for pharmacological studies) .
  • Chiral Chromatography : For enantiopurity validation if stereocenters are present .

Advanced: How should researchers address contradictory bioactivity data across studies, particularly in receptor-binding assays?

Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ion concentration) or cell-line specificity. To reconcile

  • Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Perform meta-analyses to identify confounding variables, such as off-target interactions with structurally similar receptors .

Basic: What safety precautions are critical when handling this compound in vitro?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
  • Store in airtight containers at -20°C under inert gas (N2/Ar) to prevent degradation.
  • Dispose of waste via certified hazardous waste services, adhering to local regulations .

Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : To study membrane permeability (e.g., blood-brain barrier penetration).
  • Density Functional Theory (DFT) : For HOMO-LUMO analysis to predict metabolic stability and reactive sites .
  • QSAR Models : Trained on datasets of analogous acetamides to estimate logP, solubility, and CYP450 interaction profiles .

Basic: How can solubility challenges in aqueous buffers be overcome for in vitro assays?

Methodological Answer:

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for solubilization.
  • Adjust pH to exploit ionization of the amino group (pKa ~8.5).
  • Pre-formulate as a lyophilized powder reconstituted in PBS or cell culture medium .

Advanced: What strategies enable selective functionalization of the acetamide moiety for SAR studies?

Methodological Answer:

  • Protect the amino group with Boc or Fmoc during synthetic steps.
  • Employ regioselective alkylation/arylation via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups).
  • Use enzymatic catalysis (e.g., lipases) for stereocontrolled modifications under mild conditions .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants to avoid hydrolysis of the acetamide bond.
  • Oxygen Sensitivity : Purge storage containers with nitrogen to prevent oxidation .

Advanced: How can in silico toxicology models guide the mitigation of hepatotoxicity observed in preclinical studies?

Methodological Answer:

  • Apply tools like ProTox-II or DEREK to identify structural alerts (e.g., reactive metabolites).
  • Modify the piperidine ring with electron-withdrawing groups to reduce CYP3A4-mediated bioactivation.
  • Validate predictions using hepatic spheroid models or primary hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.